molecular formula C12H6Br2ClNO3 B2875094 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene CAS No. 477870-51-2

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Cat. No.: B2875094
CAS No.: 477870-51-2
M. Wt: 407.44
InChI Key: DXGLNKNPPCHBFI-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C12H6Br2ClNO3 and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br2ClNO3/c13-7-1-3-12(10(15)5-7)19-11-4-2-8(16(17)18)6-9(11)14/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGLNKNPPCHBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br2ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Electronic structure and reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Structure and Reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Abstract

The diaryl ether motif is a cornerstone in modern medicinal chemistry and agrochemical design, prized for its conformational flexibility and metabolic stability.[1][2] This guide provides a comprehensive theoretical and predictive analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, a complex polysubstituted diaryl ether. While direct experimental data for this specific molecule is not extensively published, this document leverages established principles of physical organic chemistry and computational modeling to elucidate its electronic structure and forecast its reactivity. We will explore its plausible synthetic routes, delve into its molecular orbital landscape and charge distribution, and predict its behavior in key chemical transformations. This guide is intended to serve as a foundational resource for researchers interested in utilizing this molecule or analogous structures in synthetic and drug discovery programs.

Introduction: The Significance of the Diaryl Ether Scaffold

Diaryl ethers (DEs) are a class of organic compounds that feature prominently in a multitude of biologically active molecules, both natural and synthetic.[3] Their structural and electronic properties make them a "privileged scaffold," frequently incorporated into agents with a wide array of therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][4] The ether linkage, while robust, imparts a degree of torsional freedom that allows the molecule to adopt low-energy conformations optimal for binding to biological targets. The specific molecule of interest, 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, presents a particularly complex substitution pattern. The interplay between the potent electron-withdrawing nitro group and the multiple halogen substituents across two aromatic rings suggests a unique and nuanced electronic profile that dictates its chemical behavior.

Proposed Synthesis via Ullmann Condensation

The construction of the diaryl ether bond is most classically achieved via the Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide.[3][5] This method remains a robust and cost-effective approach for synthesizing complex diaryl ethers.

A plausible retrosynthetic analysis suggests the coupling of 2-bromo-4-nitrophenol with an appropriately substituted halogenated benzene.

Synthetic Workflow cluster_products Product cluster_reaction Ullmann Condensation cluster_reactants Starting Materials Target 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene React CuI, K2CO3 DMF, 120-140 °C React->Target SM1 2-Bromo-4-nitrophenol SM1->React SM2 1-Chloro-2,4-dibromobenzene SM2->React Computational Workflow Input Initial Structure (2D Sketch -> 3D) Opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Confirm Minimum Energy) Opt->Freq MO Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) Freq->MO Charge Population Analysis (Mulliken Charges) Freq->Charge Output Data Summary & Visualization (Tables, Orbital Plots) MO->Output Charge->Output

Sources

Technical Guide: Biological Potential & Scaffold Analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

[1]

Executive Summary

This technical guide evaluates the pharmacophore architecture and biological potential of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly functionalized diphenyl ether scaffold.[1] Characterized by a specific polyhalogenated substitution pattern and a para-nitro electron-withdrawing group, this molecule represents a chemical class historically significant in two primary domains: Protoporphyrinogen Oxidase (PPO) inhibition (herbicidal/antimicrobial) and Enoyl-ACP Reductase (FabI) inhibition (antibacterial).

This analysis synthesizes established Structure-Activity Relationships (SAR) of nitro-diphenyl ethers to project the likely biological profile, synthesis protocols, and experimental validation pathways for this specific candidate.[1]

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule comprises two distinct aromatic domains linked by an ether bridge, creating a "butterfly" conformation typical of bioactive diphenyl ethers.

  • Ring A (Electrophilic Core): Contains a 4-nitro group (strong electron withdrawer) and a 2-bromo substituent .[1] The nitro group activates the ring for nucleophilic attack during synthesis and serves as a "warhead" for enzymatic reduction in biological systems. The 2-bromo group forces the ether linkage out of planarity, increasing selectivity for hydrophobic pockets.

  • Linker: An ether oxygen (-O-) providing rotational freedom (bond angle ~120°) essential for induced-fit binding.[1]

  • Ring B (Lipophilic Tail): A 4-bromo-2-chlorophenoxy moiety.[1][2] This specific halogenation pattern (Br at para, Cl at ortho) drastically increases lipophilicity (LogP > 5.0) and metabolic stability by blocking the primary sites of oxidative metabolism (CYP450).

Synthetic Pathway (Nucleophilic Aromatic Substitution)

The most robust synthesis utilizes an SNAr mechanism. The 4-nitro group on the starting material activates the 1-position for displacement.[1]

Protocol:

  • Reagents: 2-Bromo-1-fluoro-4-nitrobenzene (Substrate), 4-Bromo-2-chlorophenol (Nucleophile), Potassium Carbonate (Base).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Conditions: 80°C, 4-6 hours, Nitrogen atmosphere.

Mechanism Visualization:

SynthesisSubstrate2-Bromo-1-fluoro-4-nitrobenzeneIntermediateMeisenheimerComplexSubstrate->Intermediate+ Phenoxide / K2CO3Nucleophile4-Bromo-2-chlorophenolNucleophile->IntermediateProduct2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzeneIntermediate->Product- F-

Figure 1: SNAr synthesis pathway via Meisenheimer complex intermediate.[1]

Part 2: Biological Activity Profile[1]

Primary Target: Protoporphyrinogen Oxidase (PPO) Inhibition

Diphenyl ethers with a para-nitro group are classical inhibitors of Protoporphyrinogen Oxidase (PPO) , a key enzyme in heme and chlorophyll biosynthesis.

  • Mechanism: The scaffold mimics the protoporphyrinogen IX substrate. The 4-nitro group accepts electrons, while the halogenated rings occupy the hydrophobic binding pocket of the enzyme.

  • Biological Outcome: Inhibition leads to the accumulation of Protoporphyrin IX, which, upon light exposure or cellular stress, generates singlet oxygen (

    
    ) and reactive oxygen species (ROS), causing lipid peroxidation and membrane lysis.
    
  • Relevance: High potency expected against eukaryotic pests and specific bacterial strains.

Secondary Target: Enoyl-ACP Reductase (FabI)

The structure shares significant homology with Triclosan , a known FabI inhibitor.

  • SAR Overlap: The 2,4-dichloro/bromo substitution on the phenoxy ring is critical for FabI binding. The nitro group replaces the phenolic hydroxyl of Triclosan, potentially altering the binding mode to rely on pi-stacking rather than hydrogen bonding.

  • Potential: Bacteriostatic activity against Gram-positive organisms (S. aureus) and Mycobacteria.

Cytotoxicity & Nitro-Reduction

The 4-nitro moiety is susceptible to nitroreductases (NTRs).[1]

  • Hypoxia Selectivity: In hypoxic tumor environments, the nitro group can be reduced to a hydroxylamine or amine, trapping the drug in the cell and generating cytotoxic radical intermediates. This suggests potential as a hypoxia-activated prodrug for oncology.[1]

Part 3: Experimental Protocols

Synthesis & Purification Protocol

Objective: Isolate high-purity (>98%) scaffold for biological assay.

  • Charge: To a dry round-bottom flask, add 4-Bromo-2-chlorophenol (1.0 eq) and anhydrous K2CO3 (1.5 eq) in DMF (0.5 M concentration). Stir at RT for 30 min to generate the phenoxide.

  • Addition: Add 2-Bromo-1-fluoro-4-nitrobenzene (1.0 eq) dropwise.

  • Reaction: Heat to 80°C. Monitor by TLC (Hexane/EtOAc 8:1). The starting fluoride (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Workup: Pour into ice water. The product will precipitate. Filter and wash with water.

  • Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (100% Hexane

    
     5% EtOAc/Hexane).
    
  • Validation: 1H NMR must show the loss of the phenolic proton and the characteristic splitting patterns of the two benzene rings.

PPO Inhibition Assay (In Vitro)

Objective: Quantify IC50 against recombinant PPO.

  • System: Recombinant human or plant PPO enzyme.

  • Substrate: Protoporphyrinogen IX (generated in situ from ALA or chemically reduced).

  • Detection: Fluorescence of Protoporphyrin IX (Ex: 405 nm, Em: 630 nm).

  • Procedure: Incubate Enzyme + Inhibitor (0.1 nM - 10

    
    M) for 10 min. Add substrate.[3] Measure fluorescence slope over 20 min.
    

Part 4: Data Visualization & SAR

Structure-Activity Relationship (SAR) Map[1]

SARCenter2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzeneNitro4-Nitro Group:Essential for PPO inhibitionRedox active (Toxicophore)Center->NitroLinkerEther Linker:Provides 'Butterfly' shapeCritical for induced fitCenter->LinkerRingBPhenoxy Ring (4-Br, 2-Cl):High Lipophilicity (LogP ++)Metabolic BlockadeCenter->RingBOrthoBr2-Bromo (Ring A):Steric bulk forces non-planarityIncreases selectivityCenter->OrthoBr

Figure 2: SAR dissection highlighting functional roles of specific substituents.[1]

Predicted Physical Properties
PropertyValue (Predicted)Implication
Molecular Weight ~492.3 g/mol Borderline drug-like (Rule of 5)
LogP 5.2 - 5.8High lipophilicity; likely membrane permeable but low aqueous solubility.[1]
TPSA ~55 ŲGood intestinal absorption potential.
Rotatable Bonds 2Rigid scaffold, favorable for binding entropy.

References

  • Synthesis of Nitro-Diphenyl Ethers: ChemicalBook. "2-Bromo-1-chloro-4-nitrobenzene Synthesis and Precursors."[1] Accessed Feb 2026.

  • Biological Activity of Nitro-Aromatic Scaffolds: Noriega, S. et al.[1][4] "The Diverse Biological Activity of Recently Synthesized Nitro Compounds." Pharmaceuticals, 2022.[4][5][6]

  • SAR of Halogenated Diphenyl Ethers: Rayne, S. et al. "Molecular orbital studies on brominated diphenyl ethers: Reactivity and QSAR." Chemosphere, 2005.[7]

  • Toxicity & Mutagenicity Context: Debnath, A.K.[1][6][8] "Structure–Activity Relationships in Nitro-Aromatic Compounds." ResearchGate, 2025.

Methodological & Application

Reagent selection for synthesizing 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Reagent Selection for the Synthesis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Executive Summary

This application note details the optimized synthetic route for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly substituted diaryl ether.[1] The synthesis of this molecule presents a specific challenge: the formation of an ether linkage between two electron-deficient and sterically crowded aromatic rings.

While standard Nucleophilic Aromatic Substitution (


) conditions often utilize chlorinated electrophiles and potassium bases, this protocol advocates for a Fluorine-Leaving Group / Cesium-Base  strategy.[1] This approach is necessary to overcome the steric hindrance imposed by the ortho-bromo substituent on the electrophile and to ensure high yields without the formation of side products.

Retrosynthetic Analysis & Strategic Disconnection

The target molecule is a diaryl ether comprising two distinct aromatic systems:

  • Ring A (Nucleophile): Derived from 4-bromo-2-chlorophenol.[1]

  • Ring B (Electrophile): Derived from a 2-bromo-4-nitrohalobenzene.[1]

The logical disconnection is at the ether oxygen. The reaction is driven by the strong electron-withdrawing nature of the nitro group on Ring B, which activates the C-1 position for nucleophilic attack.

Critical Structural Constraint: The presence of a bromine atom at the ortho-position (C2) of the electrophile creates significant steric bulk around the reaction center (C1). This steric hindrance significantly retards the approach of the nucleophile, making the choice of leaving group and base critical.

Retrosynthesis Target Target Molecule 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene Phenol Nucleophile 4-Bromo-2-chlorophenol Target->Phenol Disconnection Electrophile Electrophile 1-Fluoro-2-bromo-4-nitrobenzene Target->Electrophile SNAr

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from activated precursors.

Reagent Selection Guide

The success of this synthesis relies on three pillars: the "Halogen Effect," the "Cesium Effect," and Solvent Polarity.

The Electrophile: Fluorine vs. Chlorine

In standard organic synthesis, aryl chlorides are preferred due to cost. However, in


 reactions, the rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.
  • Recommendation: Use 1-Fluoro-2-bromo-4-nitrobenzene .[1]

  • Rationale: The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge accumulation on the ring. This acceleration is essential to counteract the steric hindrance of the adjacent ortho-bromo group. Chlorine is often too slow in this specific steric environment, leading to incomplete conversion or competitive decomposition.

The Base: Cesium vs. Potassium

The phenol must be deprotonated to form the active phenoxide nucleophile.

  • Recommendation: Use Cesium Carbonate (

    
    ) .[2][3][4]
    
  • Rationale: This is known as the "Cesium Effect."

    • Solubility:

      
       is significantly more soluble in organic solvents (DMF/DMSO) than 
      
      
      
      , maintaining a higher concentration of active base.
    • Naked Anion: The large ionic radius of Cesium (

      
      ) results in a "loose" ion pair with the phenoxide. This creates a "naked," more reactive nucleophile compared to the tighter ion pair formed with Potassium (
      
      
      
      ), which is crucial for attacking the crowded electrophilic center.
Summary of Reagent Optimization
ParameterStandard ChoiceOptimized ChoiceTechnical Justification
Leaving Group Chloride (-Cl)Fluoride (-F) Accelerates rate-determining addition step; overcomes steric hindrance.[1]
Base


Higher solubility in DMF; "naked anion" effect increases nucleophilicity.
Solvent AcetonitrileDMF or DMSO High dielectric constant stabilizes the polar Meisenheimer intermediate.
Temperature Reflux80-90°C Controlled heat prevents thermal degradation of the nitro group while ensuring activation.

Detailed Experimental Protocol

Safety Warning: Nitro-compounds can be thermally unstable.[1] Do not exceed 110°C. DMF is a potent skin-penetrating solvent; wear appropriate PPE.[1]

Materials
  • Nucleophile: 4-Bromo-2-chlorophenol (

    
    )[1]
    
  • Electrophile: 1-Fluoro-2-bromo-4-nitrobenzene (

    
    )[1]
    
  • Base: Cesium Carbonate (

    
    ), anhydrous.
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous.[1]

Procedure
  • Preparation:

    • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser (fitted with a nitrogen balloon or drying tube).

    • Ensure all glassware is oven-dried.[1]

  • Charging:

    • Add 4-Bromo-2-chlorophenol (1.0 equiv, 10 mmol, 2.07 g) to the flask.

    • Add Cesium Carbonate (1.5 equiv, 15 mmol, 4.89 g).

    • Add DMF (20 mL, 0.5 M concentration).

    • Note: Stir at room temperature for 15 minutes. The mixture will likely turn yellow/orange as the phenoxide forms.

  • Reaction:

    • Add 1-Fluoro-2-bromo-4-nitrobenzene (1.1 equiv, 11 mmol, 2.42 g) in one portion.

    • Heat the reaction mixture to 90°C in an oil bath.

    • Monitor by TLC (20% EtOAc in Hexanes) or HPLC.

    • Time: Reaction is typically complete within 4–6 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • If solid forms: Filter the precipitate, wash with water (

      
      ) and cold ethanol (
      
      
      
      ).
    • If oil forms: Extract with Ethyl Acetate (

      
      ). Wash combined organics with water (
      
      
      
      ), brine (
      
      
      ), and dry over
      
      
      . Concentrate in vacuo.
  • Purification:

    • Recrystallization from Ethanol/Water is preferred for high purity.

    • Alternatively, flash column chromatography (Silica gel, 5%

      
       10% EtOAc in Hexanes).
      

Mechanistic Insight

The reaction proceeds via the


 addition-elimination mechanism.[5][6][7] The diagram below illustrates the critical Meisenheimer Complex, where the negative charge is delocalized onto the nitro group.[8]

Key Insight: The transition state leading to the Meisenheimer complex is high-energy due to the steric clash between the incoming phenoxide and the ortho-bromo group. The use of Fluorine (small atomic radius) minimizes this clash compared to Chlorine, while the Cesium counter-ion ensures the phenoxide is sufficiently reactive to overcome the barrier.

Mechanism cluster_legend Reaction Coordinate Factors Reactants Reactants (Phenoxide + Ar-F) TS Meisenheimer Complex (Resonance Stabilized) Reactants->TS Addition (RDS) Accelerated by F Products Product (Diaryl Ether + CsF) TS->Products Elimination Fast Note1 F vs Cl: F lowers TS energy via electronegativity Note2 Cs vs K: Cs increases effective [Nu-]

Figure 2: Reaction pathway highlighting the Rate-Determining Step (RDS).[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Moisture in solvent deactivating base.[1]Use freshly distilled DMF or store over molecular sieves (4Å).
Unreacted Electrophile Steric hindrance too high.Increase temperature to 110°C; switch solvent to DMSO (higher T limit).
Hydrolysis Product (Phenol) Wet solvent or ambient moisture.Ensure Nitrogen atmosphere; verify dryness of reagents.
Dark Tarry Mixture Thermal decomposition.Reduce temperature to 80°C; ensure inert atmosphere (Oxygen can cause radical polymerization).

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.[1]

  • The "Cesium Effect" in Organic Synthesis

    • Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for organic synthesis."[2][3][9] Journal of Praktische Chemie.

    • Note: Cesium carbonate generally enhances yields in etherific
  • (F >> Cl)
  • Synthesis of Diaryl Ethers (General Protocols)

    • Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews. (Provided as context for why

      
       is preferred over Ullmann when activation is present).
      

Sources

Application Notes and Protocols for the Scalable Synthesis of Polyhalogenated Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance and Synthetic Challenges of Polyhalogenated Diphenyl Ethers

Polyhalogenated diphenyl ethers (PBDEs) are a class of aromatic compounds characterized by a diphenyl ether backbone substituted with multiple halogen atoms, most commonly bromine. Historically, their principal application has been as flame retardants in a vast array of consumer and industrial products, including electronics, textiles, and plastics.[1][2] While regulatory actions have curtailed the production of many PBDE congeners due to concerns over their environmental persistence, bioaccumulation, and potential toxicity, the need for robust and scalable synthetic routes remains critical.[1] This necessity is driven by the ongoing demand for analytical standards for environmental monitoring, toxicological research, and the development of novel derivatives with potential applications in medicinal chemistry and materials science.[3][4]

The synthesis of specific, highly pure polyhalogenated diphenyl ether congeners presents significant challenges. Industrial production has often relied on the direct, and often non-selective, bromination of diphenyl ether, yielding complex mixtures that are difficult to separate.[5] For research and development purposes, where specific substitution patterns are required, more precise and scalable synthetic methodologies are essential. This guide provides a detailed overview of the primary scalable synthesis routes for polyhalogenated diphenyl ethers, offering in-depth protocols, comparative analyses, and insights into the practical considerations for laboratory and potential pilot-scale production.

Core Synthetic Strategies: A Comparative Overview

The synthesis of polyhalogenated diphenyl ethers can be broadly categorized into two approaches: the direct halogenation of a pre-formed diphenyl ether core and the construction of the diphenyl ether linkage from halogenated precursors. The latter is generally preferred for the synthesis of specific congeners and is the focus of this guide. The three primary methods for constructing the C-O bond of the diphenyl ether are the Ullmann condensation, the Suzuki-Miyaura coupling, and nucleophilic aromatic substitution (SNAr).

Synthetic Route Key Reactants Catalyst/Promoter Typical Reaction Temperature Scalability Advantages Disadvantages
Direct Bromination Diphenyl ether, BromineLewis Acid (e.g., AlCl₃, FeBr₃)0°C to 80°CHighCost-effective for bulk production.Poor selectivity, produces complex mixtures of congeners.
Ullmann Condensation Polyhalogenated phenol, Polyhalogenated aryl halideCopper (Cu) salt or complex100°C to >200°CModerate to HighGood functional group tolerance, relatively inexpensive catalyst.Harsh reaction conditions, often requires high temperatures and stoichiometric copper.[6]
Suzuki-Miyaura Coupling Polyhalogenated arylboronic acid/ester, Polyhalogenated phenolPalladium (Pd) complexRoom temperature to 100°CModerate to HighMild reaction conditions, high yields, excellent functional group tolerance.[7]Cost of palladium catalyst and ligands, potential for catalyst poisoning.[8]
Nucleophilic Aromatic Substitution (SNAr) Polyhalogenated phenol, Electron-deficient polyhalogenated aryl halideBaseRoom temperature to 120°CModerate to HighMetal-free, often rapid reactions.Limited to electron-deficient aryl halides.[9]

Detailed Protocols and Methodologies

Direct Bromination of Diphenyl Ether

This method is primarily used for the industrial-scale production of commercial PBDE mixtures, such as decabromodiphenyl ether. The control over the degree of bromination is achieved by managing the stoichiometry of the reactants and the reaction kinetics.[5]

Protocol for the Synthesis of Decabromodiphenyl Ether

Materials:

  • Diphenyl ether

  • Dibromomethane (solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) (catalyst)

  • Bromine

Procedure:

  • To a one-liter flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser, add 430 ml of dibromomethane, 7.5 g of anhydrous AlCl₃, and 880 g of bromine (5.5 moles).[10]

  • Cool the contents of the flask to 0° C.[10]

  • Slowly add a solution of 85 g (0.5 mole) of diphenyl ether in 20 ml of dibromomethane dropwise to the stirred mixture over 2 hours, while maintaining the temperature between 0° and 5° C.[10]

  • After the addition is complete, heat the reaction mixture to 75° C and maintain this temperature for 5 hours.[10]

  • After the reaction is complete, the reaction mixture is introduced into hot water after neutralization.[11]

  • The halogenated hydrocarbon solvent is removed by steam distillation.[11]

  • The resulting decabromodiphenyl ether is then pulverized, washed with water, and dried.[11]

Causality and Insights:

  • The use of a Lewis acid catalyst like AlCl₃ is crucial for activating the bromine and facilitating the electrophilic aromatic substitution on the diphenyl ether rings.

  • The initial low temperature during the addition of diphenyl ether helps to control the highly exothermic reaction and minimize the formation of byproducts.[12]

  • Dibromomethane is a suitable solvent as it is relatively inert under the reaction conditions.[10]

Diagram of Direct Bromination Workflow:

G cluster_prep Reaction Setup cluster_reaction Bromination Reaction cluster_workup Work-up and Purification A Charge reactor with Dibromomethane, AlCl3, and Bromine B Cool to 0°C A->B C Slowly add Diphenyl Ether solution (0-5°C, 2h) B->C D Heat to 75°C for 5h C->D E Neutralize and quench with hot water D->E F Steam distillation to remove solvent E->F G Pulverize, wash, and dry the product F->G

Caption: Workflow for the direct bromination of diphenyl ether.

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide.[6] While traditionally requiring harsh conditions, modern modifications with specific ligands can facilitate the reaction at lower temperatures.[13]

Protocol for a Ligand-Assisted Ullmann Condensation:

Materials:

  • Polyhalogenated phenol (e.g., 2,4,6-tribromophenol)

  • Polyhalogenated aryl iodide or bromide (e.g., 1-iodo-2,4,6-tribromobenzene)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O) (catalyst)

  • 2-((2-isopropylphenylimino)methyl)phenol (salicylaldimine ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Dioxane (solvent)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the polyhalogenated phenol (1.0 mmol), polyhalogenated aryl halide (1.2 mmol), CuI (0.05 mmol, 5 mol%), and the salicylaldimine ligand (0.1 mmol, 10 mol%).

  • Add K₃PO₄ (2.0 mmol) and 5 mL of anhydrous dioxane.[13]

  • Heat the reaction mixture to 101°C and stir for 24 hours.[13]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Insights:

  • The copper catalyst is essential for facilitating the C-O bond formation. The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[14]

  • The use of a ligand, such as a salicylaldimine, can accelerate the reaction and allow for milder conditions by stabilizing the copper catalyst and increasing its solubility.[13]

  • A strong base like K₃PO₄ is required to deprotonate the phenol, forming the more nucleophilic phenoxide.[13]

  • Anhydrous conditions are important to prevent side reactions and deactivation of the catalyst.

Diagram of Ullmann Condensation Mechanism:

G Cu(I)L Cu(I)L Ar-Cu(III)(X)L Ar-Cu(III)(X)L Cu(I)L->Ar-Cu(III)(X)L Oxidative Addition Ar-X Ar-X Ar-X->Ar-Cu(III)(X)L Ar'-O- Ar'-O⁻ Ar-Cu(III)(OAr')L Ar-Cu(III)(OAr')L Ar'-O-->Ar-Cu(III)(OAr')L Ar-Cu(III)(OAr')L->Cu(I)L Reductive Elimination Ar-O-Ar' Ar-O-Ar' Ar-Cu(III)(OAr')L->Ar-O-Ar' Ar-Cu(III)(X)L->Ar-Cu(III)(OAr')L Ligand Exchange

Caption: Simplified catalytic cycle for the Ullmann condensation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. For the synthesis of diphenyl ethers, this typically involves the coupling of an arylboronic acid or ester with a phenol, often activated as a triflate or other suitable leaving group.

Protocol for Suzuki-Miyaura Synthesis of a Polyhalogenated Diphenyl Ether:

Materials:

  • Polyhalogenated arylboronic acid (e.g., 2,4,6-tribromophenylboronic acid)

  • Polyhalogenated phenol (e.g., 2,4,6-tribromophenol)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) (ligand)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (base)

  • 1,4-Dioxane and water (solvent system)

Procedure:

  • To a round-bottom pressure flask equipped with a stir bar, add the polyhalogenated arylboronic acid (1.1 mmol), the polyhalogenated phenol (1.0 mmol), and Cs₂CO₃ (2.5 mmol).[15]

  • Under an argon atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).[8]

  • Add 10 mL of anhydrous 1,4-dioxane and 1 mL of water.[15]

  • Sparge the mixture with a stream of argon for 10 minutes.[15]

  • Seal the vessel with a screw cap and heat the reaction mixture at 100°C overnight with vigorous stirring.[15]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Causality and Insights:

  • The palladium catalyst is the heart of this reaction, undergoing a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7]

  • Bulky, electron-rich phosphine ligands like SPhos are highly effective in promoting the Suzuki-Miyaura coupling of challenging substrates by facilitating the oxidative addition and reductive elimination steps.[8]

  • The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7]

  • The use of a mixed solvent system like dioxane/water can improve the solubility of the reagents and the base.

Diagram of Suzuki-Miyaura Coupling Workflow:

G cluster_setup Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up and Purification A Combine arylboronic acid, phenol, and base B Add Pd catalyst and ligand under inert atmosphere A->B C Add dioxane/water solvent and degas B->C D Heat at 100°C overnight C->D E Cool, dilute with ethyl acetate, and filter D->E F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the Suzuki-Miyaura synthesis of a diphenyl ether.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable route for the synthesis of polyhalogenated diphenyl ethers when one of the aromatic rings is highly electron-deficient. This is typically achieved through the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, or multiple halogens).[9]

Protocol for SNAr Synthesis of a Polyfluorinated Diphenyl Ether:

Materials:

  • Pentafluorophenol

  • Hexafluorobenzene

  • Potassium carbonate (K₂CO₃) (base)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • In a round-bottom flask, dissolve pentafluorophenol (1.0 mmol) and K₂CO₃ (1.5 mmol) in 10 mL of anhydrous DMF.

  • Add hexafluorobenzene (1.2 mmol) to the solution.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • The high degree of fluorination on both the phenol and the aryl halide activates the rings towards nucleophilic attack. The fluorine atoms act as strong electron-withdrawing groups.

  • The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[16]

  • A polar aprotic solvent like DMF or DMSO is essential to solvate the phenoxide and facilitate the reaction.[9]

  • This method is particularly advantageous for the synthesis of highly fluorinated diphenyl ethers.

Diagram of SNAr Mechanism:

G Ar-F Electron-deficient Ar-F Meisenheimer Complex Meisenheimer Complex Ar-F->Meisenheimer Complex Nu- Ar'-O⁻ Nu-->Meisenheimer Complex Nucleophilic Attack Product Ar-O-Ar' Meisenheimer Complex->Product Loss of F⁻

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Safety and Handling of Polyhalogenated Compounds

The synthesis and handling of polyhalogenated aromatic compounds require strict adherence to safety protocols due to their potential toxicity and persistence.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[17]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood to avoid inhalation of volatile reagents and products.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in designated hazardous waste containers according to institutional and local regulations.[18]

  • Handling of Halogens: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood and have a bromine spill kit readily available.

  • Persistent Organic Pollutants (POPs): Be aware that many polyhalogenated diphenyl ethers are classified as POPs. Take precautions to prevent their release into the environment.[16]

Conclusion

The scalable synthesis of specific polyhalogenated diphenyl ether congeners is achievable through several well-established synthetic routes. The choice of method depends on factors such as the desired substitution pattern, the availability of starting materials, cost considerations, and the required scale of production. While direct bromination is suitable for the bulk synthesis of commercial mixtures, Ullmann condensation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution offer greater control and specificity for research and development applications. By understanding the underlying principles and following detailed protocols, researchers can safely and efficiently synthesize these important compounds for a variety of scientific endeavors.

References

  • Bard, E. R., & Buchwald, S. L. (2003). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 125(42), 12837–12845.
  • Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). U.S. Department of Health and Human Services.
  • Li, Y., et al. (2022). Production of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) from bromophenols in natural and engineered processes. Critical Reviews in Environmental Science and Technology, 52(24), 4581-4606.
  • Örn, S., & Klasson-Wehler, E. (1998). Synthesis of polybrominated diphenyl ethers via symmetrical tetra- and hexabrominated diphenyliodonium salts. Acta Chemica Scandinavica, 52, 1319-1325.
  • Marsh, G., Athanasiadou, M., Bergman, Å., & Asplund, L. (2004). Synthesis of Octabrominated Diphenyl Ethers from Aminodiphenyl Ethers. Environmental Science & Technology, 38(1), 108-114.
  • Great Lakes Chemical Corporation. (1985).
  • Wang, Y., et al. (2017). Polybrominated diphenyl ethers in articles: a review of its applications and legislation. Environmental Science and Pollution Research, 24(5), 4312-4321.
  • Wang, Y., et al. (2015). Polybrominated diphenyl ethers in articles: A review of its applications and legislation. Environmental Science and Pollution Research, 22(15), 11337-11348*.
  • Sun, W., et al. (2019). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. Polymers, 11(10), 1639.
  • Dead Sea Bromine Company. (1989). Process for the preparation of decabromodiphenyl ether with improved thermal stability. US4871882A.
  • Sanderson, J. T., et al. (2001). Synthesis of polybrominated diphenyl ethers and their capacity to induce CYP1A by the Ah receptor mediated pathway. Environmental Science & Technology, 35(18), 3749-3756*.
  • Biscoe, M. R., & Buchwald, S. L. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Journal of the American Chemical Society, 135(30), 11133-11136.
  • Agarwal, V., et al. (2014). Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges.
  • Li, Y. C., et al. (2018).
  • Li, Z., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters, 24(5), 419-422.
  • Kali-Chemie AG. (1986).
  • BenchChem. (2023). A Comparative Guide to Benchmarking Catalysts for Suzuki-Miyaura Reactions of Aryl Halides.
  • Walker, S. D., et al. (2003). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
  • Tovar, F., et al. (2023). Nucleophilic Aromatic Substitution of Pentafluorophenyl-Substituted Quinoline with a Functional Perylene: A Route to the Modification of Semiconducting Polymers. Polymers, 15(12), 2748.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Johnson, R. N., et al. (1967). Poly(aryl ethers) by nucleophilic aromatic substitution. I. Synthesis and properties. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(9), 2375-2398.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Denmark, S. E., & Smith, R. C. (2013). Ligand-controlled palladium-catalyzed regiodivergent Suzuki-Miyaura cross-coupling of allylboronates and aryl halides. Organic Letters, 15(15), 4014-4017.
  • Trinity University. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • AWS. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]

  • Ritter, T., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−.
  • U.S. Environmental Protection Agency. (2009).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wang, Z. Y., et al. (2012). The mechanism of nucleophilic aromatic substitution polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(14), 2827-2836.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Mondal, B., & Maiti, D. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Bergman, Å., et al. (2008). Synthesis of octabrominated diphenyl ethers from aminodiphenyl ethers. Stockholm University.
  • Wikipedia. (n.d.). Decabromodiphenyl ether. Retrieved from [Link]

  • Valavanidis, A., & Vlachogianni, T. (2010). Laboratory Experiments of Organic Synthesis and Decomposition of Hazardous Environmental Chemicals Following Green Chemistry Principles.
  • Ley, S. V., & Thomas, A. W. (2003). The Ullmann Ether Condensation. In Modern Organic Reactions (pp. 1-84). Springer, Berlin, Heidelberg.
  • Hassan, J., et al. (2002). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Tetrahedron, 58(32), 6337-6345.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Ali, M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4945.
  • Scribd. (n.d.). Experiment 8 - Suzuki Coupling Reaction.
  • Polshettiwar, V., & Varma, R. S. (2008). Efficient Ullmann and Suzuki-Miyaura cross-coupling reactions catalyzed by heterogeneous Pd-porous carbon beads catalysts in aqueous media. Green Chemistry, 10(7), 743-746.
  • Ogiwara, Y., & Sakai, N. (2020). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading.
  • Beaudry, C. M., et al. (2013). Enantioselective Ullmann Ether Couplings: Syntheses of ( )-Myricatomentogenin, ( )-Jugcathanin, (þ)-Galeon, and (þ)-Pterocarine. Organic Letters, 15(17), 4540-4543.
  • Ogiwara, Y., & Sakai, N. (2023). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading.
  • Sharma, S., & Van der Eycken, E. V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Organic Syntheses, Inc. (2014). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

Sources

Handling and storage protocols for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Protocol Optimization for 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Executive Summary

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene is a highly specialized polyhalogenated nitro diphenyl ether (PHDE). Structurally related to established agrochemicals (e.g., Nitrofen, Bifenox) and pharmaceutical intermediates, this compound serves as a critical building block in Structure-Activity Relationship (SAR) studies and organic synthesis.

Due to the presence of multiple halogen atoms (bromine, chlorine) and a nitro group on a diphenyl ether scaffold, this compound exhibits specific physicochemical properties—namely high lipophilicity, low water solubility, and potential biological activity—that necessitate rigorous handling protocols. This guide provides an authoritative framework for the safe storage, solubilization, and experimental utilization of this compound.

Physicochemical Profile & Identification

Understanding the structural properties is the first step to accurate handling.

PropertyDetail
Chemical Name 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene
Molecular Formula C₁₂H₆Br₂ClNO₃
Molecular Weight ~407.44 g/mol
Structural Class Polyhalogenated Diphenyl Ether (PHDE) / Nitroaromatic
Physical State Solid (Crystalline powder)
Color Pale yellow to yellow (characteristic of nitroaromatics)
Solubility (Water) Negligible (< 0.1 mg/L)
Solubility (Organic) High in DMSO, Acetone, Dichloromethane (DCM), Ethyl Acetate
LogP (Est.) ~4.5 - 5.2 (Highly Lipophilic)
Melting Point Typical range 65–95°C (Compound specific; determine experimentally)

Safety & Hazard Assessment

Critical Warning: As a halogenated nitroaromatic, this compound should be treated as a potential mutagen and skin sensitizer until fully characterized.

Hazard Classification (GHS Based on Analogs)
  • Acute Toxicity: Category 4 (Harmful if swallowed/inhaled).[1]

  • Skin/Eye Irritation: Category 2 (Causes irritation).

  • Carcinogenicity: Suspected (Nitro group implication).[1]

  • Environmental: Acute Aquatic Toxicity Category 1 (Very toxic to aquatic life).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work within a certified chemical fume hood. If dust generation is likely outside a hood, use a P100/N95 particulate respirator.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) for prolonged handling in solution.

  • Ocular: Chemical splash goggles.

Storage & Stability Protocols

Proper storage is vital to prevent hydrolysis of the ether linkage or reduction of the nitro group.

Stability Logic:

  • Light Sensitivity: Nitro compounds are prone to photoreduction or darkening upon UV exposure.

  • Hydrolysis Risk: While diphenyl ethers are generally stable, the electron-withdrawing nitro group activates the ring, making the ether linkage slightly more susceptible to nucleophilic attack under basic conditions.

Protocol:

  • Primary Container: Amber glass vial with a PTFE-lined screw cap.

  • Temperature: Store at 2–8°C (Refrigerated) for long-term stability (>1 month). Ambient storage is acceptable for short-term use (<1 week).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible to prevent oxidative degradation of impurities.

  • Desiccation: Store in a desiccator; moisture can facilitate slow hydrolysis over years.

Experimental Protocols

Protocol A: Standard Stock Solution Preparation (10 mM in DMSO)

Objective: Create a stable stock solution for biological assays or synthetic reactions.

Reagents:

  • Compound: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene (MW: 407.44).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

Procedure:

  • Calculate: To prepare 1 mL of 10 mM stock, weigh 4.07 mg of the compound.

  • Weigh: Use an analytical balance (readability 0.01 mg). Weigh directly into an amber HPLC vial or microcentrifuge tube.

    • Note: Avoid using plastic weigh boats if possible; static can cause loss of fine powder. Weighing paper or direct weighing is preferred.

  • Solubilize: Add 1.0 mL of anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2–5 minutes.

    • Visual Check: Solution should be clear yellow.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store aliquots at -20°C . Stable for 6 months.

Protocol B: Quality Control via HPLC

Objective: Verify purity and stability of the compound.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro absorbance).

  • Gradient:

    • 0-2 min: 50% B (Isocratic hold)

    • 2-10 min: 50% -> 95% B (Linear gradient)

    • 10-15 min: 95% B (Wash)

    • Note: High organic content is required to elute this lipophilic compound.

Workflow Visualization

Figure 1: Safe Handling & Solubilization Decision Tree

HandlingProtocol Start Start: Solid Compound CheckPPE Verify PPE: Nitrile Gloves x2, Goggles, Lab Coat Start->CheckPPE Weighing Weigh inside Fume Hood (Avoid Static) CheckPPE->Weighing SolventChoice Select Solvent Weighing->SolventChoice DMSO DMSO (Biological Assays) Max Conc: ~50-100 mM SolventChoice->DMSO Biological DCM DCM/Ethyl Acetate (Synthesis) Max Conc: >200 mM SolventChoice->DCM Chemical Dissolution Vortex & Sonicate (Check for clarity) DMSO->Dissolution DCM->Dissolution QC QC Check (HPLC/TLC) Dissolution->QC Storage Store Aliquots -20°C, Amber Vials QC->Storage

Caption: Operational workflow for the safe weighing, solubilization, and storage of halogenated nitro diphenyl ethers.

Figure 2: Synthesis & Reactivity Logic (SNAr Context)

SynthesisLogic Precursor1 2-Bromo-1-fluoro-4-nitrobenzene (Electrophile) Reaction SNAr Coupling Solvent: DMF/DMSO Temp: 60-90°C Precursor1->Reaction Precursor2 4-Bromo-2-chlorophenol (Nucleophile) Precursor2->Reaction Base Base (K2CO3 or Cs2CO3) Base->Reaction Product Target Ether: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene Reaction->Product Risks Side Reactions: Ether Cleavage (High pH/Temp) Nitro Reduction Reaction->Risks Control Parameters

Caption: Mechanistic pathway for the synthesis of the target ether via Nucleophilic Aromatic Substitution (SNAr), highlighting key precursors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-4-chloro-1-nitrobenzene (Precursor Analog). Retrieved from [Link]

  • U.S. EPA (2015). Polybrominated Diphenyl Ethers (PBDEs) Action Plan. Retrieved from [Link]

  • Loba Chemie. MSDS for Nitroaromatics (General Handling). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from crude 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this complex halogenated nitroaromatic ether. We understand that achieving high purity is critical for downstream applications, and this document provides in-depth, field-proven insights to troubleshoot common purification challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: Understanding the Impurity Profile

The target molecule, 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, is typically synthesized via a Williamson Ether Synthesis. This reaction involves the nucleophilic substitution of a halogen on an activated aromatic ring by a phenoxide ion. A likely synthetic route is the reaction of 4-bromo-2-chlorophenol with 1,2-dibromo-4-nitrobenzene in the presence of a base.

Understanding this synthesis is the first step in troubleshooting purification, as the most common impurities are unreacted starting materials and side-products.

Frequently Asked Questions (FAQs): Synthesis & Impurities

Q1: What are the most probable impurities in my crude product?

A1: Your crude product will likely contain a mixture of the desired product along with the following:

  • Unreacted 4-bromo-2-chlorophenol: This starting material is acidic and will be present if the reaction did not go to completion or if stoichiometry was not exact.

  • Unreacted 1,2-dibromo-4-nitrobenzene: This is the electrophilic starting material. Its polarity is similar to the product, making it a challenging impurity to remove.

  • Base and its Salt: Depending on the base used (e.g., K₂CO₃, NaH), residual base and its corresponding halide salt (e.g., KBr, NaBr) will be present.

  • Side-Products: While the SNAr reaction is generally favored, minor side-products from other reactive pathways can sometimes be observed, including potential positional isomers if starting materials are not isomerically pure.

cluster_reactants Starting Materials cluster_impurities Expected Components in Crude Mixture SM1 4-bromo-2-chlorophenol (Acidic) Product Crude Product Mixture SM1->Product Williamson Ether Synthesis SM2 1,2-dibromo-4-nitrobenzene (Electrophile) SM2->Product Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Base->Product Williamson Ether Synthesis Desired Desired Product Product->Desired Imp1 Unreacted Phenol (Acidic Impurity) Product->Imp1 Imp2 Unreacted Dibromide (Neutral Impurity) Product->Imp2 Imp3 Inorganic Salts (e.g., KBr) Product->Imp3

Caption: Synthetic pathway and common impurities.

Section 2: Initial Work-up: Removing Gross Impurities

The first purification step should always be a liquid-liquid extraction to remove inorganic salts and acidic/basic impurities. This is a critical stage that simplifies subsequent purification steps.

Q2: My crude reaction mixture is a solid mass. How should I begin the work-up?

A2: This is common. The solid is likely a mixture of your organic product and inorganic salts.

Protocol: Aqueous Work-up

  • Dissolution: Dissolve the crude solid in an organic solvent that is immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc). The target compound is non-polar and should dissolve readily.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water. This will remove the bulk of inorganic salts.

  • Basic Wash (Crucial Step): Perform a wash with a dilute basic solution, such as 1M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃). The acidic 4-bromo-2-chlorophenol will be deprotonated to its corresponding phenoxide salt, which is highly soluble in the aqueous layer and will be removed from your organic phase.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and breaks up any emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid ready for further purification.

Section 3: Purification Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[1] For your target molecule, it is an excellent first-line method after the initial work-up.

Start Crude Product (Post Work-up) TLC Analyze by TLC Start->TLC Decision Purity Check TLC->Decision Recrystal Recrystallization Decision->Recrystal One major spot, minor baseline impurities Chrom Column Chromatography Decision->Chrom Multiple spots with close Rf values End Pure Product Recrystal->End Chrom->End

Caption: Decision tree for purification strategy.

Frequently Asked Questions (FAQs): Recrystallization

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature.[2] Given the polar nitro group and non-polar halogenated aromatic rings, a solvent of intermediate polarity is often a good starting point.

Solvent SystemBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a good starting point. The hydroxyl group can interact with the nitro group, while the ethyl chain solvates the aromatic rings.[3]
Isopropanol 82Polar ProticSlightly less polar than ethanol; may offer better differential solubility.
Ethyl Acetate / Hexane ~69 (azeotrope)Mixed PolarityA powerful two-solvent system. Dissolve the crude product in a minimum of hot ethyl acetate (the "good" solvent) and add hot hexane (the "bad" solvent) dropwise until the solution becomes cloudy. Add a few drops of hot ethyl acetate to clarify and then allow to cool.[4]
Toluene 111Non-polarCan be effective for compounds that crystallize well. The high boiling point allows for a large solubility differential upon cooling.[3]

Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a suitable solvent from the table above by testing small amounts of your crude product.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the compound just completely dissolves.[5]

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or residual drying agent), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6]

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the purified crystals under vacuum.

Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?

A4: "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[4]

Troubleshooting Steps:

  • Re-dissolve: Reheat the solution to dissolve the oil completely.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation point.

  • Cool Slowly: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a two-solvent system.[4]

Q5: No crystals are forming even after the solution has cooled. What should I do?

A5: This indicates the solution is not supersaturated, either because too much solvent was used or the compound is very soluble.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[6]

  • Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[6]

Section 4: Purification Strategy 2: Flash Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[7][8]

Frequently Asked Questions (FAQs): Column Chromatography

Q6: How do I choose the right mobile phase (eluent)?

A6: The eluent is selected using Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf (retention factor) of approximately 0.3, and there is a clear separation from all impurity spots.[9]

  • Starting Point: Begin with a non-polar solvent system like 95:5 Hexane:Ethyl Acetate.

  • Increasing Polarity: If the spots do not move from the baseline, gradually increase the proportion of the more polar solvent (Ethyl Acetate). Polar solvents more effectively move compounds up the polar silica plate.[7]

  • Common Systems: Hexane/Ethyl Acetate and Hexane/Dichloromethane are excellent starting points for compounds of this type.

Q7: My compound is streaking on the TLC plate. What does this mean?

A7: Streaking can be caused by several factors:

  • Overloading: You have spotted too much compound on the plate. Try diluting your sample.

  • Acidity/Basicity: Your compound may be interacting too strongly with the acidic silica gel. Adding a very small amount (e.g., 0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can resolve this. Since your target is neutral, this is less likely unless you have significant acidic phenol impurity remaining.

  • Insolubility: The compound may not be fully soluble in the eluent, causing it to smear as it moves.

Q8: My compound appears to be decomposing on the silica gel. What are my options?

A8: Some sensitive compounds can degrade on the acidic surface of silica gel.[10]

  • Use Deactivated Silica: You can deactivate silica gel by treating it with a base like triethylamine.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (which can be acidic, neutral, or basic).[9] A trial on an alumina TLC plate will indicate if this is a viable option.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. Develop TLC Method (Target Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Mobile Phase (Apply Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect TLC_Frac 6. Analyze Fractions by TLC Collect->TLC_Frac Combine 7. Combine Pure Fractions TLC_Frac->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Workflow for flash column chromatography.

Section 5: Purity Assessment

After purification, it is essential to confirm the purity and identity of the final product.

  • Thin Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities. The spectra should be clean, with integrations matching the expected number of protons.[11]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the gold standard. The product should appear as a single, sharp peak.

By systematically addressing potential impurities through a logical workflow of extraction, recrystallization, and chromatography, you can reliably obtain high-purity 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene for your research and development needs.

References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • Osunstate. (2025). Mastering The Williamson Ether Synthesis. Available from: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. Purification. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]

  • Macsen Labs. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • Wikipedia. Column chromatography. Available from: [Link]

  • Allen Institute. Purification of Organic Compounds. Available from: [Link]

  • Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Byju's. Column Chromatography. Available from: [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. Available from: [Link]

  • Organic Syntheses. m-BROMONITROBENZENE. Available from: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • Brainly. (2018). Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]

Sources

Solvent optimization for recrystallization of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Case ID: REC-BBCPNB-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to recrystallize 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene (hereafter referred to as Target A ). This molecule presents a specific purification challenge: it combines a highly lipophilic poly-halogenated diphenyl ether backbone with a polar nitro group.

This duality often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation. The following guide replaces standard textbook advice with field-proven protocols optimized for nitro-halogenated aromatics.

Module 1: Solvent Optimization Matrix

Do not rely on trial-and-error. Use this matrix based on the Hansen Solubility Parameters (HSP) of Target A.

Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95%) Single SolventPrimary Choice The nitro group interacts favorably with hydroxyls at high temps (

), but the lipophilic halogens drive precipitation upon cooling. Best balance of yield/purity.
Ethyl Acetate / Heptane Binary SystemHigh Purity Excellent for removing non-polar tarry impurities. Dissolve in min. hot EtOAc; titrate with Heptane. Warning: Risk of oiling out if Heptane is added too fast.
Acetonitrile (ACN) Single SolventSpecialist High dielectric constant (

) solubilizes the nitro group well. Often yields sharper, denser crystals than alcohols.
Toluene Single SolventCleanup Use only if the crude is highly impure. Good for retaining unreacted halogenated phenols in the mother liquor.
Water Anti-SolventAvoid Too polar.[1] Adding water to an alcoholic solution of Target A will almost certainly cause immediate oiling out due to the hydrophobic halogens.

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Problem: You cool the solution, and instead of crystals, a yellow/orange oil droplet layer forms at the bottom. The Cause: The molecule's melting point in the solvent-saturated state is lower than the temperature at which saturation occurs.[2] This is a thermodynamic "metastable zone" failure.

Emergency Protocol: The "Re-Dissolve & Seed" Method
  • Do not cool further. Re-heat the mixture until the oil phase dissolves completely into a clear solution.

  • Add a co-solvent. Add 5-10% more of your "good" solvent (e.g., Ethanol) to lower the saturation slightly.

  • Seed at High Temp. Allow the solution to cool very slowly. When it is roughly

    
     below the boiling point, add a tiny "seed" crystal of pure Target A.
    
    • No seed available? Scratch the inner glass wall with a glass rod at the liquid-air interface to induce nucleation.

  • Insulate. Wrap the flask in aluminum foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes crystallization.

Module 3: Recommended Workflows

Protocol A: The Ethanol Gradient (Standard)

Best for: Crude material with >85% purity.

  • Place crude Target A in an Erlenmeyer flask.

  • Add Ethanol (95%) at room temperature (approx. 5 mL per gram of solid).

  • Heat to reflux (

    
    ) with magnetic stirring.
    
  • Critical Step: If solid remains, add hot Ethanol in 1 mL increments until dissolved. Do not add excess solvent.

  • Optional: If the solution is dark, add Activated Carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Remove from heat.[3][4] Stir gently (approx. 100 RPM).

  • Allow to cool to room temperature over 2 hours.

  • Transfer to an ice bath (

    
    ) for 30 minutes.
    
  • Filter crystals and wash with cold Ethanol.[3]

Protocol B: The "Displacement" Method (EtOAc/Heptane)

Best for: Oily crude or material with high isomeric impurities.

  • Dissolve crude Target A in the minimum amount of boiling Ethyl Acetate .

  • Once dissolved, keep the solution boiling.

  • Add boiling Heptane (or Hexane) dropwise.

  • Stop Point: The moment you see a persistent cloudiness (turbidity) that does not disappear with swirling, stop adding Heptane.

  • Add 1-2 mL of pure Ethyl Acetate to clear the solution back to transparent.

  • Remove from heat and let cool undisturbed.

Module 4: Process Logic Visualization

The following diagram illustrates the decision logic for purifying Target A, specifically addressing the risk of oiling out.

RecrystallizationLogic Start Crude Target A (Poly-halogenated Nitro) SolventChoice Select Solvent System Start->SolventChoice Ethanol Attempt: Hot Ethanol (95%) SolventChoice->Ethanol Standard Path Dissolved Complete Dissolution? Ethanol->Dissolved FilterHot Filter Hot (Remove Insolubles) Dissolved->FilterHot Yes BinarySystem Switch to Binary: EtOAc (Solvent) + Heptane (Anti) Dissolved->BinarySystem No (Too Insoluble) Cooling Controlled Cooling FilterHot->Cooling CheckState Observation Check Cooling->CheckState Crystals Crystalline Precipitate CheckState->Crystals Success Oil Oiling Out (LLPS) CheckState->Oil Failure RemedyOil Remedy: Re-heat + Add 10% Solvent + Seed at High Temp Oil->RemedyOil RemedyOil->Cooling Retry Slow Cool BinarySystem->FilterHot

Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out) during the purification of nitro-halogenated aromatics.

Module 5: Frequently Asked Questions (FAQs)

Q: My product is bright yellow, but the literature says it should be pale yellow. Is it impure? A: Likely, yes. Nitro compounds are inherently yellow, but deep orange or brown hues usually indicate oxidation byproducts (azoxy or azo derivatives) or trapped phenolic precursors. Fix: Perform a "charcoal wash." Dissolve the compound in hot solvent, add activated carbon, filter hot, and then recrystallize.

Q: Can I use Methanol instead of Ethanol? A: You can, but Methanol is more polar than Ethanol. Given the lipophilic nature of the 2-bromo-1-(4-bromo-2-chlorophenoxy) moiety, solubility in Methanol might be too low, requiring excessive solvent volumes which lowers recovery yield. Ethanol or Isopropanol are superior for this specific structure.

Q: Why do I need to wash the crystals with cold solvent? A: The solubility curve of nitro-diphenyl ethers is often not steep enough. Washing with room-temperature solvent will redissolve a significant portion of your yield. Always chill your wash solvent to


 or below.

Q: I have no seed crystals. How do I induce nucleation? A: Dip a glass rod into the solution, pull it out, and let the solvent evaporate on the tip until a crust forms. Re-insert this "crusted" rod into the cooling solution. The micro-crystals on the rod will act as nucleation sites.

References

  • BenchChem. (2025).[2] Troubleshooting Guide: Oiling out in recrystallization of nitroaromatic compounds. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from

  • University of Rochester. (n.d.). Solvents for Recrystallization: General Rules for Nitro and Halo-Aromatics. Retrieved from

  • PubChem. (2025). 2-Bromo-4-chloro-1-nitrobenzene (Structural Analog Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. (1928). m-Bromonitrobenzene and related halogenated nitro compounds. Org.[5][6] Synth. 8, 46. Retrieved from

Sources

Validation & Comparative

Structural Elucidation and Comparative Spectral Analysis: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

[1]

Executive Summary & Application Context

This guide provides a definitive spectral analysis of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene , a highly functionalized diphenyl ether scaffold often utilized as an intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and antimicrobial agents.[1]

The core analytical challenge with this molecule lies in distinguishing the complex aromatic splitting patterns of two distinct, highly substituted benzene rings.[2] In process development, it is critical to differentiate the target product from its nucleophilic precursor (4-Bromo-2-chlorophenol ) and potential regioisomeric byproducts formed during the SNAr coupling reaction.

This document moves beyond basic assignment, offering a comparative analysis to validate structural integrity using 1H and 13C NMR spectroscopy.

Synthesis Context & Critical Impurities

To understand the NMR spectrum, one must understand the chemical environment created during synthesis. The target molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) of a halogenated nitrobenzene by a substituted phenol.

Comparative Targets
  • Target Analyte: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene.[1]

  • Precursor A (Nucleophile): 4-Bromo-2-chlorophenol (Distinctive broad -OH singlet, upfield aromatic shifts).[1]

  • Precursor B (Electrophile): 1-Fluoro-2-bromo-4-nitrobenzene (Distinctive F-coupling).[1]

Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting distinct aromatic systems (Ring A and Ring B) that must be deconvoluted in the NMR spectrum.

SynthesisPathPrecursorAPrecursor A4-Bromo-2-chlorophenol(Nucleophile)ReactionS_NAr Coupling(K2CO3, DMF, Heat)PrecursorA->ReactionPrecursorBPrecursor B1-Fluoro-2-bromo-4-nitrobenzene(Electrophile)PrecursorB->ReactionProductTARGET PRODUCT2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzeneReaction->Product -HF

Figure 1: SNAr synthesis pathway establishing the two distinct aromatic rings (Ring A: Nitro-deficient, Ring B: Halo-rich).[1]

Experimental Protocol

Trustworthiness Check: The high halogen and nitro content renders this molecule sparingly soluble in non-polar solvents. Chloroform-d (CDCl3) is acceptable, but DMSO-d6 is recommended for sharper resolution of the nitro-adjacent protons and to prevent aggregation broadening.

Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 10–15 mg of the isolated solid in 0.6 mL of DMSO-d6 (99.9% D). Ensure complete dissolution by sonication.

  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolving overlapping doublets).

  • Acquisition Parameters (1H):

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 s (Ensure relaxation of protons adjacent to Br/NO2)

    • Scans: 16–32[1]

  • Acquisition Parameters (13C):

    • Scans: >512 (Due to quaternary carbons attached to halogens having long T1 times).

    • D1: 3.0 s.

1H NMR Comparative Analysis

The spectrum is defined by two isolated spin systems. We differentiate them based on the strong deshielding effect of the Nitro group (Ring A) versus the shielding effect of the ether oxygen on the ortho-positions.

Ring A: The Nitro-Benzene System[1][3]
  • Environment: 1-Ether, 2-Bromo, 4-Nitro.[1][3]

  • Key Feature: The proton between the Nitro and Bromo groups (H3) is the most deshielded signal in the entire spectrum.

Ring B: The Phenoxy System
  • Environment: 1-Ether, 2-Chloro, 4-Bromo.[1]

  • Key Feature: These protons appear upfield relative to Ring A due to the absence of a strong electron-withdrawing nitro group.

Comparative Data Table
PositionProton LabelMultiplicityApprox. Shift (δ ppm)*Coupling (J Hz)Structural Justification
Ring A (Nitro) H-3 Doublet (d)8.45 – 8.55 J ~ 2.5Most Deshielded. Ortho to NO₂, Ortho to Br.[1] No ortho-proton neighbors.[1]
Ring A (Nitro) H-5 Doublet of Doublets (dd)8.15 – 8.25 J ~ 9.0, 2.5Ortho to NO₂, Meta to H3. Deshielded by NO₂.
Ring A (Nitro) H-6 Doublet (d)6.90 – 7.10 J ~ 9.0Ortho to Ether Oxygen. Shielded by resonance donation from Oxygen.
Ring B (Phenoxy) H-3' Doublet (d)7.75 – 7.85 J ~ 2.5Meta to Ether. Ortho to Cl and Br.[4]
Ring B (Phenoxy) H-5' Doublet of Doublets (dd)7.45 – 7.55 J ~ 8.8, 2.5Ortho to Br, Meta to Cl.
Ring B (Phenoxy) H-6' Doublet (d)7.15 – 7.25 J ~ 8.8Ortho to Ether Oxygen. Shielded, but less than H-6 due to Cl influence.[1]

*Note: Shifts are estimated based on DMSO-d6. Values may shift -0.1 to -0.2 ppm in CDCl3.[1]

Differentiation from Precursor (4-Bromo-2-chlorophenol)

The most critical check for reaction completion is the disappearance of the phenolic -OH singlet (typically 10.0–10.5 ppm in DMSO).[1] Additionally, the H-6' proton in the starting material is significantly more shielded (upfield) than in the product due to the higher electron density of the free phenolate/phenol versus the diphenyl ether.

13C NMR Spectral Signature

The 13C spectrum is dominated by quaternary carbons, which are often low intensity.

  • C-O (Ether Linkages): Two distinct peaks in the 150–160 ppm range. The carbon on Ring A (C1) will be further downfield due to the para-nitro effect.

  • C-NO2 (C4): ~142–145 ppm.[1]

  • C-Halogen:

    • C-Br (Ring A, C2): ~110–115 ppm.

    • C-Cl (Ring B, C2'): ~122–125 ppm.

    • C-Br (Ring B, C4'): ~115–118 ppm.

Advanced Verification: 2D NMR Logic

To unequivocally prove the ether linkage (and rule out regioisomers where the oxygen might attack a different position if the starting material was impure), HMBC (Heteronuclear Multiple Bond Correlation) is required.

Structural Logic Diagram

The following diagram details the specific correlations required to confirm the structure.

NMR_LogicSpectrumAcquired 2D SpectraHMBCHMBC Analysis(Long Range C-H)Spectrum->HMBCCOSYCOSY Analysis(H-H Neighbors)Spectrum->COSYLinkageCRITICAL PROOF:Ether Linkage VerificationHMBC->LinkageConfirm Quaternary C-O shiftsRingA_IDIsolate Ring A Spin System(H5 couples to H6)COSY->RingA_IDRingB_IDIsolate Ring B Spin System(H5' couples to H6')COSY->RingB_IDRingA_ID->LinkageH6 correlates to C1RingB_ID->LinkageH6' correlates to C1'

Figure 2: Logic flow for structural confirmation using 2D NMR. The COSY spectrum separates the two ring systems, while HMBC confirms the quaternary carbon assignments.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent additivity rules).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • Hay, A. S. (1998). "Poly(aryl ethers) by Nucleophilic Aromatic Substitution." Advances in Polymer Science, 132, 643-698.[1] (Reference for chemical shifts in diphenyl ether synthesis).

  • Reich, H. J. (2023). "WinPLT and NMR Data." University of Wisconsin-Madison.[1] (Authoritative source for calculating chemical shifts based on substituent constants).

Navigating the Labyrinth: A Comparative Guide to Mass Spectrometry Fragmentation of Brominated Nitro Diphenyl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the structural elucidation of complex aromatic compounds is a perpetual challenge. Among these, brominated nitro diphenyl ethers present a unique analytical puzzle due to the combined electronic and steric effects of their substituents. This guide provides an in-depth, comparative analysis of their mass spectrometric fragmentation patterns, offering a predictive framework based on established principles and experimental data from related compound classes. While direct literature on this specific trifecta of functionalities is nascent, this document synthesizes authoritative knowledge to empower researchers in their analytical endeavors.

Introduction: The Analytical Imperative

Brominated diphenyl ethers (BDEs) are a class of organobromine compounds historically used as flame retardants in a vast array of consumer and industrial products.[1] Their persistence and potential for bioaccumulation have led to widespread environmental and health concerns.[2][3] The introduction of a nitro group to this scaffold, often a result of environmental transformation or targeted synthesis, further complicates their analytical characterization. Understanding the fragmentation behavior of these brominated nitro diphenyl ethers under mass spectrometric conditions is paramount for their unambiguous identification and quantification in complex matrices.

This guide will primarily focus on Electron Ionization (EI), a common and robust ionization technique that induces reproducible fragmentation patterns, effectively creating a molecular fingerprint.[4] We will first dissect the well-documented fragmentation pathways of the parent compound classes—polybrominated diphenyl ethers (PBDEs) and nitro diphenyl ethers—before constructing a predictive model for the fragmentation of their nitrated brominated analogues.

Deconstructing the Fragments: A Tale of Two Substituents

The fragmentation of brominated nitro diphenyl ethers in a mass spectrometer is a competitive process, governed by the inherent properties of the bromo- and nitro- substituents and their influence on the stability of the resulting ions.

The Signature of Bromine: Fragmentation of Polybrominated Diphenyl Ethers (PBDEs)

Under electron ionization, PBDEs exhibit several characteristic fragmentation pathways. The number and position of bromine atoms significantly influence the relative abundance of the resulting ions.[5]

  • Molecular Ion (M•+): The molecular ion peak is typically observed, and its isotopic pattern, resulting from the presence of 79Br and 81Br isotopes in nearly equal abundance, is a key diagnostic feature for identifying the number of bromine atoms in the molecule.[6]

  • Loss of Bromine: A prominent fragmentation pathway involves the sequential loss of bromine atoms. Notably, the loss of a bromine molecule (Br2) is often favored over the loss of a single bromine radical, leading to a significant [M-Br2]•+ ion.[7][8]

  • Ether Bond Cleavage: Cleavage of the C-O-C ether linkage can occur, leading to the formation of brominated phenoxy and brominated phenyl ions. The charge can be retained on either fragment.

  • Formation of Brominated Dibenzofurans: Intramolecular cyclization with the elimination of a bromine radical can lead to the formation of stable brominated dibenzofuran radical cations. This pathway is particularly influenced by the substitution pattern on the phenyl rings.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Key fragmentation pathways of PBDEs under EI-MS.

The Influence of the Nitro Group: Fragmentation of Nitro Diphenyl Ethers

The presence of a nitro group introduces distinct fragmentation routes, primarily centered around the nitro functionality itself.

  • Molecular Ion (M•+): The molecular ion is generally observable.

  • Loss of Nitro and Nitric Oxide: The most characteristic fragmentation of nitroaromatic compounds is the loss of a nitro radical (•NO2) to form an [M-NO2]+ ion, and the loss of nitric oxide (•NO) to yield an [M-NO]+ ion.[4][9]

  • Nitro-Nitrite Rearrangement: A rearrangement can occur where the nitro group isomerizes to a nitrite, followed by the loss of •NO.

  • Ether Bond Cleavage: Similar to PBDEs, cleavage of the ether bond can occur, with the charge being retained on either the nitrophenyl or the phenyl fragment.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Primary fragmentation pathways of nitro diphenyl ethers in EI-MS.

A Predictive Framework: Mass Spectrometry of Brominated Nitro Diphenyl Ethers

Lacking direct experimental data in the reviewed literature for brominated nitro diphenyl ethers, we can postulate the expected fragmentation patterns by considering the interplay of the individual substituent effects. The fragmentation will likely be a competition between pathways initiated by the bromo- and nitro- groups.

It is crucial to emphasize that the relative abundances of the following proposed fragment ions will be highly dependent on the specific substitution pattern (number and position of both bromine and nitro groups) and the ionization conditions.

Proposed Primary Fragmentation Pathways
  • Loss of Nitro Group Species (•NO2, •NO): Given the lability of the C-N bond in the nitro group, the loss of •NO2 and •NO is expected to be a major fragmentation pathway. This would result in brominated diphenyl ether radical cations, which would then undergo the characteristic fragmentation of PBDEs.

  • Loss of Bromine (•Br, Br2): The loss of bromine, particularly as Br2, is a hallmark of PBDE fragmentation and is anticipated to be a significant pathway for brominated nitro diphenyl ethers as well.

  • Ether Bond Cleavage: Cleavage of the ether linkage will likely lead to four primary fragment ions: a brominated phenoxy ion, a nitrated phenoxy ion, a brominated phenyl ion, and a nitrated phenyl ion. The relative stability of these ions will dictate the predominant cleavage pattern.

  • Combined Losses: Sequential losses of both bromine and nitro-moieties are highly probable. For instance, an initial loss of •NO2 could be followed by the loss of Br2 from the resulting brominated diphenyl ether fragment.

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Hypothesized major fragmentation pathways for brominated nitro diphenyl ethers.

Comparative Data Summary

The following table provides a comparative summary of the expected key fragment ions for a hypothetical monobrominated mononitro diphenyl ether, contrasted with its non-nitrated and non-brominated counterparts.

Compound ClassMolecular Ion (M•+)Loss of HalogenLoss of Nitro GroupEther Cleavage Fragments
Diphenyl Ether PresentN/AN/APhenyl, Phenoxy
Bromodiphenyl Ether Present (with Br isotope pattern)[M-Br]•+, [M-Br2]•+N/ABromophenyl, Bromophenoxy, Phenyl, Phenoxy
Nitrodiphenyl Ether PresentN/A[M-NO2]+, [M-NO]+Nitrophenyl, Nitrophenoxy, Phenyl, Phenoxy
Brominated Nitro Diphenyl Ether (Predicted) Present (with Br isotope pattern)[M-Br]•+, [M-Br2]•+[M-NO2]+, [M-NO]+Bromonitrophenyl, Bromonitrophenoxy, Bromophenyl, Nitrophenyl, etc.

Experimental Protocol: A Self-Validating System for Analysis

The following protocol outlines a robust methodology for the analysis of brominated nitro diphenyl ethers using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a capillary column suitable for semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent).

  • Mass Spectrometer (MS): A quadrupole or time-of-flight mass spectrometer capable of electron ionization (70 eV) and full scan data acquisition over a mass range of m/z 50-1000.

GC-MS Parameters
ParameterSettingRationale
Injector Temperature 280 °CEnsures efficient volatilization of the analytes.
Injection Mode Splitless (1 µL)Maximizes the transfer of analyte to the column for trace-level analysis.
Carrier Gas Helium (99.999% purity)Provides good chromatographic efficiency and is inert.
Column Flow Rate 1.0 mL/min (constant flow)Optimizes separation and peak shape.
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 320 °C (hold 10 min)Provides good separation of isomers and related compounds.
Transfer Line Temperature 290 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temperature 230 °CA standard temperature for EI that balances ionization efficiency and thermal degradation.
Electron Energy 70 eVThe standard electron energy for EI, which produces reproducible fragmentation patterns.
Mass Range m/z 50-1000Covers the expected mass range of the parent compounds and their fragments.
Scan Rate 2 scans/sProvides sufficient data points across each chromatographic peak for accurate mass spectral deconvolution.
Data Analysis and Interpretation
  • Identify the Molecular Ion: Look for a peak at the expected molecular weight, considering the characteristic isotopic pattern of bromine.

  • Analyze for Characteristic Neutral Losses: Search for peaks corresponding to the loss of 79/81 (Br), 158/160/162 (Br2), 30 (NO), and 46 (NO2).

  • Identify Key Fragment Ions: Look for ions corresponding to the diphenyl ether backbone and fragments resulting from ether bond cleavage.

  • Compare with Reference Spectra: If available, compare the acquired spectrum with library spectra of related compounds (e.g., PBDEs and nitroaromatics) to aid in the interpretation of the fragmentation pattern.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Experimental workflow for GC-MS analysis of brominated nitro diphenyl ethers.

Conclusion: Charting a Path Forward

The mass spectrometric fragmentation of brominated nitro diphenyl ethers is a complex interplay of the directing effects of both bromo- and nitro- substituents. While direct experimental data remains a frontier for future research, a robust predictive framework can be established by understanding the well-documented fragmentation patterns of polybrominated diphenyl ethers and nitroaromatic compounds. This guide provides a foundational understanding and a practical experimental approach for researchers navigating the analytical challenges posed by these environmentally and synthetically relevant molecules. The proposed fragmentation pathways and the detailed protocol offer a solid starting point for the identification and structural elucidation of this important class of compounds.

References

  • Hites, R. A. (2008). Electron Impact and Electron Capture Negative Ionization Mass Spectra of Polybrominated Diphenyl Ethers and Methoxylated Polybrominated Diphenyl Ethers. Environmental Science & Technology, 42(7), 2243–2252. [Link]

  • Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

  • PubMed. (2008). Electron impact and electron capture negative ionization mass spectra of polybrominated diphenyl ethers and methoxylated polybrominated diphenyl ethers. [Link]

  • LCGC International. (2009). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. [Link]

  • Ikonomou, M. G., & Rayne, S. (2002). Chromatographic and Ionization Properties of Polybrominated Diphenyl Ethers Using GC/High-Resolution MS with Metastable Atom Bombardment and Electron Impact Ionization. Analytical Chemistry, 74(21), 5539–5547. [Link]

  • ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • University of Calgary. Fragmentation Patterns in Mass Spectrometry. [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • MDPI. (2021). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • Royal Society of Chemistry. (2011). Multiphoton ionization/mass spectrometry of polybrominated diphenyl ethers. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]

  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... [Link]

  • ResearchGate. Full MS of brominated CytC. Inset shows distribution of bromine modifications. [Link]

  • PubMed. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. [Link]

  • ResearchGate. (2011). Multiphoton ionization/mass spectrometry of polybrominated diphenyl ethers. [Link]

  • ResearchGate. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. [Link]

  • Siddiqi, M. A., Laessig, R. H., & Reed, K. D. (2003). Polybrominated Diphenyl Ethers (PBDEs): New Pollutants-Old Diseases. Clinical Medicine & Research, 1(4), 281–290. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). [Link]

  • Wikipedia. (n.d.). Polybrominated diphenyl ethers. [Link]

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A Comparative Guide to the Reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene and its Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene against its non-halogenated analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing its chemical behavior, supported by detailed experimental protocols and comparative data to inform synthetic strategy and molecular design.

Introduction: The Role of Activated Aryl Halides in Synthesis

Halogenated aromatic compounds are foundational building blocks in medicinal chemistry and materials science. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, allows for the precise installation of a wide array of functional groups. The subject of this guide, 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene, is a highly functionalized molecule whose reactivity is governed by a complex interplay of electronic and steric factors.

The presence of a nitro group powerfully activates an aromatic ring toward nucleophilic attack, making it an excellent substrate for SNAr reactions.[1][2][3] This guide will dissect the reactivity of the primary substitution site on the nitro-activated ring and explore how remote halogen substituents on the adjacent phenoxy ring modulate this reactivity when compared to a simpler, non-halogenated analog.

Theoretical Framework: Understanding SNAr Reactivity

To appreciate the nuances of our comparative study, a firm grasp of the principles governing Nucleophilic Aromatic Substitution (SNAr) is essential.

The Addition-Elimination Mechanism

Unlike the SN1 and SN2 reactions common to alkyl halides, aryl halides typically undergo substitution via a two-step addition-elimination mechanism.[4][5] Backside attack, a prerequisite for SN2 reactions, is sterically impossible for an aromatic ring.[6]

The SNAr mechanism proceeds as follows:

  • Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The formation of this intermediate is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stabilization.[5][9]

  • Elimination: The leaving group departs, taking its bonding electrons, which restores the aromaticity of the ring. This step is generally fast.[5][10]

Key Factors Influencing SNAr Reactions
  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is crucial.[2][3] When positioned ortho or para to the leaving group, these groups stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[7][11]

  • Leaving Group Ability: The nature of the leaving group in SNAr reactions follows a trend that is counterintuitive to those familiar with SN2 reactions. The reactivity order is typically F > Cl ≈ Br > I.[1][10] This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group. More electronegative halogens (like fluorine) create a more electrophilic carbon center through a powerful inductive effect, accelerating the initial attack.[10]

  • Steric Effects: The approach of the nucleophile can be hindered by bulky groups positioned near the reaction site.[12][13] Significant steric hindrance can slow down or even prevent the reaction.

Comparative Reactivity Analysis: A Head-to-Head Study

To provide a clear comparison, we will evaluate the reactivity of our target molecule against a non-halogenated analog in a model SNAr reaction with piperidine as the nucleophile.

  • Compound A (Halogenated): 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

  • Compound B (Non-Halogenated Analog): 1-phenoxy-2-bromo-4-nitrobenzene

Our hypothesis is that the electron-withdrawing inductive effects of the bromine and chlorine atoms on the remote phenoxy ring of Compound A will render the primary aromatic ring more electrophilic, thereby accelerating the rate of nucleophilic attack compared to Compound B . However, the ortho-chloro substituent could introduce minor steric hindrance. The kinetic experiment will quantify these competing effects.

Experimental Design: A Comparative Kinetic Study

This section details a robust protocol for quantitatively measuring and comparing the reaction rates of Compound A and Compound B.

Objective: To determine the pseudo-first-order rate constants (k_obs) for the reaction of Compound A and Compound B with piperidine, a common nucleophile.

Reaction Scheme:

Figure 1: SNAr reaction of the test compounds with piperidine.

Materials and Reagents
  • Compound A: 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

  • Compound B: 1-phenoxy-2-bromo-4-nitrobenzene

  • Piperidine (distilled)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Thermostatted reaction vessel

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_reaction Reaction Execution (Run in duplicate for each compound) cluster_analysis Analysis prep_A Prepare 0.01 M Stock Solution of Compound A in DMSO thermo Equilibrate 24.5 mL DMSO in vessel to 50°C prep_A->thermo prep_B Prepare 0.01 M Stock Solution of Compound B in DMSO prep_B->thermo prep_Nuc Prepare 1.0 M Stock Solution of Piperidine in DMSO add_nuc Initiate reaction by adding 2.5 mL of Piperidine Stock (Final [Nuc] = 100 mM) prep_Nuc->add_nuc add_sub Add 0.5 mL of Substrate Stock (Final [Substrate] = 0.2 mM) thermo->add_sub add_sub->add_nuc sampling Withdraw aliquots at timed intervals (e.g., 0, 5, 10, 20, 30, 60, 120 min) add_nuc->sampling quench Quench aliquots in HPLC vials with mobile phase sampling->quench hplc Analyze quenched samples by HPLC quench->hplc peak Integrate peak area of the remaining starting material hplc->peak plot Plot ln(Peak Area) vs. Time peak->plot rate Determine k_obs from the slope (-k_obs) plot->rate

Caption: Experimental workflow for the comparative kinetic analysis.

Detailed Protocol
  • Stock Solution Preparation:

    • Accurately prepare a 0.01 M stock solution of Compound A in anhydrous DMSO.

    • Accurately prepare a 0.01 M stock solution of Compound B in anhydrous DMSO.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In a jacketed reaction vessel thermostatted to 50.0 ± 0.1 °C, add 24.5 mL of anhydrous DMSO and allow it to reach thermal equilibrium.

    • Add 0.5 mL of the substrate stock solution (Compound A or B) to the vessel and stir for 2 minutes. The final substrate concentration will be approximately 0.2 mM.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction (t=0) by rapidly adding 2.5 mL of the 1.0 M piperidine stock solution. The large excess of nucleophile ensures pseudo-first-order kinetics.

    • Immediately withdraw the first aliquot (50 µL) and quench it in an HPLC vial containing 950 µL of the HPLC mobile phase.

    • Continue to withdraw and quench aliquots at predetermined time intervals for at least two half-lives.

  • HPLC Analysis:

    • Analyze the quenched samples using an appropriate HPLC method to separate the starting material from the product.

    • Record the peak area of the starting material at each time point.

Data Analysis and Hypothetical Results

The rate constant is determined by plotting the natural logarithm of the reactant's peak area against time. The slope of the resulting line is equal to -k_obs.

Comparative Data Summary
CompoundSubstituents on Phenoxy Ringk_obs (x 10⁻⁴ s⁻¹) at 50°CHalf-Life (t₁₂) (min)Yield after 4h (%)
Compound A 4-Bromo, 2-Chloro8.1514.1>99
Compound B None5.6220.598

Note: The data presented in this table is hypothetical and serves for illustrative purposes to demonstrate expected trends based on established chemical principles.

Interpretation of Results

The hypothetical data shows that Compound A exhibits a rate constant approximately 1.45 times greater than its non-halogenated analog, Compound B . This result strongly suggests that the combined electron-withdrawing inductive effects of the 4-bromo and 2-chloro substituents on the phenoxy ring outweigh any potential steric hindrance from the ortho-chloro group. By pulling electron density away from the reaction center through the ether linkage, these halogens increase the electrophilicity of the carbon atom bearing the bromide leaving group, thus accelerating the rate-determining nucleophilic attack.

Mechanistic Visualization

The SNAr mechanism for Compound A is detailed below, highlighting the critical role of the para-nitro group in stabilizing the intermediate.

Caption: The SNAr addition-elimination mechanism.

The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group. This extensive delocalization provides significant stabilization, which is why the presence and positioning of the nitro group are paramount for this reaction to proceed efficiently.

Conclusion and Implications

This guide demonstrates that the reactivity of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene in nucleophilic aromatic substitution is significantly influenced by its full substitution pattern. The remote halogens on the phenoxy moiety serve to enhance the reactivity at the primary substitution site through a net electron-withdrawing effect.

For drug development professionals and synthetic chemists, this provides a key insight: substituents distant from the primary reaction site can be used to fine-tune electronic properties and reaction kinetics . This principle allows for the strategic design of synthetic intermediates with tailored reactivity, facilitating the construction of complex molecular architectures under controlled conditions. The enhanced reactivity of polyhalogenated systems like Compound A can lead to milder reaction conditions, shorter reaction times, and potentially higher yields, all of which are critical considerations in process development and scale-up.

References

  • Wikipedia. Nucleophilic aromatic substitution.[Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution.[Link]

  • Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring.[Link]

  • BYJU'S. Nucleophilic aromatic substitution.[Link]

  • Chemistry LibreTexts. 15.4: Nucleophilic Aromatic Substitution.[Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr.[Link]

  • ACS Publications. Electronic and steric effects in nucleophilic aromatic substitution. Reaction by phenoxides as nucleophiles in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.[Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.[Link]

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.[Link]

  • YouTube. SNAr reaction mechanism. ChemHelp ASAP. [Link]

  • NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution.[Link]

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Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(4-bromo-2-chlorophenoxy)-4-nitrobenzene (referred to hereafter as BCNB ) represents a complex waste stream challenge due to its dual-hazard nature: it combines the toxic/reactive potential of a nitroaromatic with the environmental persistence and incineration challenges of a polyhalogenated diphenyl ether .

Immediate Directive:

  • DO NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) or strong bases.

  • DO NOT dispose of via sanitary sewer or standard trash.

  • MANDATORY: Segregate into Stream C (Halogenated Organic Waste) for high-temperature incineration with acid gas scrubbing.

Chemical Profile & Hazard Analysis

To understand the causality behind the disposal protocols, we must deconstruct the molecule. This section validates the safety choices made in Section 3.

FeatureStructural ComponentHazard ImplicationOperational Consequence
Thermal Instability Nitro Group (

)
Potential for rapid decomposition or explosion at high temperatures. Generates toxic

fumes.
Never autoclave this waste. Store away from heat sources.
Incineration Risk Halogens (

)
Combustion generates corrosive acid gases (

) and potential dioxins if not incinerated >1000°C.
Must be flagged as "Halogenated" to ensure the disposal facility uses scrubbers.
Persistence Diphenyl Ether BackboneLipophilic and resistant to hydrolysis. High bioaccumulation potential.Zero-tolerance for drain disposal. All rinsate must be collected.

Pre-Disposal Stabilization (The Self-Validating System)

A self-validating system ensures that errors are caught before the waste leaves the bench. Follow this logic gate:

A. Solvent Compatibility Check

Before adding BCNB to a waste container, verify the solvent matrix.

  • Compatible Matrices: Dichloromethane (DCM), Chloroform, Ethyl Acetate (if part of a halogenated mix).

  • Incompatible Matrices:

    • Strong Bases (NaOH, KOH): Risk of nucleophilic aromatic substitution, generating heat and new toxic species.

    • Reducing Agents (Hydrazine, Metals): Risk of reducing the nitro group to an aniline, altering toxicity profiles and potentially generating heat.

B. Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans. HDPE is resistant to the halogenated solvents typically used to dissolve BCNB.

  • Secondary Choice: Amber Glass (if the waste contains high concentrations of oxidizers, though rare for this stream).

  • Headspace: Leave minimum 10% headspace to accommodate vapor pressure changes.

Step-by-Step Disposal Protocol

Phase 1: Segregation (At the Bench)
  • Identify State: BCNB is likely a solid.[1]

    • If Solid: Place in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Toxic."

    • If in Solution: Pour into the Halogenated Organic Solvent carboy.

  • Labeling: Apply a hazardous waste tag immediately.

    • Constituents: List "Halogenated Diphenyl Ether Derivative" and the solvent (e.g., "Dichloromethane").

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.

Phase 2: Waste Accumulation (Satellite Area)
  • Secondary Containment: The carboy/jar must sit in a tray capable of holding 110% of the container's volume.

  • Compatibility Check: Ensure the tray does not share space with "Non-Halogenated" waste (Acetone/Ethanol) to prevent cross-contamination costs, or "Oxidizers" (Nitric Acid) to prevent fire.

Phase 3: Final Handoff
  • Manifesting: When the container is full, request a pickup.

  • RCRA Classification: While specific codes depend on the exact formulation and solvent, the default classification for the vendor should be:

    • D001 (Ignitable - if in solvent)[2][3]

    • F002 (Spent Halogenated Solvents)[4]

    • Toxic/Irritant (Generic classification for the solid)

Visualized Workflow: Segregation Logic

The following diagram illustrates the decision process for handling BCNB waste.

G Start Waste Generation: BCNB Residue StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Powder/Crystal Liquid Liquid/Solution StateCheck->Liquid Dissolved SolidBin Wide-Mouth Jar (HDPE or Glass) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Incineration High-Temp Incineration (w/ Acid Scrubbers) SolidBin->Incineration HaloStream Stream C: Halogenated Organics SolventCheck->HaloStream Contains DCM/Chloroform NonHaloStream Stream A: Non-Halogenated SolventCheck->NonHaloStream Acetone/Methanol Only HaloStream->Incineration Stop STOP: Do Not Mix. Transfer to Stream C. NonHaloStream->Stop BCNB is Halogenated Stop->HaloStream

Figure 1: Decision logic for segregating BCNB waste to ensure regulatory compliance and safety.

Emergency Contingencies

Spills (Solid)
  • PPE: Double nitrile gloves, lab coat, N95 dust mask (or P100 respirator if fine powder).

  • Action: Gently sweep using a brush and dustpan. Avoid generating dust.[5][6][7]

  • Decontamination: Wipe the area with a solvent-dampened pad (Acetone or Ethanol) to pick up residue, then dispose of the pad in Solid Hazardous Waste .

Spills (Liquid)
  • PPE: Silver Shield/Laminate gloves (if dissolved in DCM) or double nitrile.

  • Absorbent: Use vermiculite or a universal spill pad. Do not use paper towels alone, as they may not contain the vapors effectively.

  • Disposal: Place all absorbent materials into a sealed bag, then into the solid waste bucket.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[2][3] Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC.[2] Link

  • PubChem. 2-Bromo-1-chloro-4-nitrobenzene (Structural Analog Data). National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitrobenzene. 29 CFR 1910.1000. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.